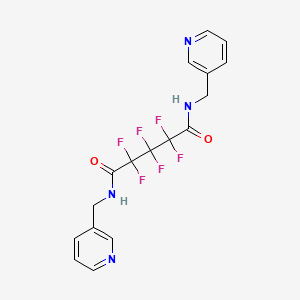
2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide is a fluorinated organic compound characterized by the presence of hexafluoro groups and pyridinylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide typically involves the reaction of hexafluoropentanediamide with pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide, with the temperature maintained between -5°C to -25°C to ensure the stability of the reactants and intermediates .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide exerts its effects involves interactions with specific molecular targets. The hexafluoro groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The pyridinylmethyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A related compound with similar fluorinated groups but different functional groups, used in the synthesis of polyfluorosiloxanes.
2,2,3,3,4,4-Hexafluoro-N,N’-bis(3-hydroxypropyl)pentanediamide: Another similar compound with hydroxyl groups instead of pyridinylmethyl groups, used in different applications.
Uniqueness
2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide is unique due to the presence of both hexafluoro and pyridinylmethyl groups, which confer distinct chemical properties and potential applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various scientific and industrial uses.
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N4O2/c18-15(19,13(28)26-9-11-3-1-5-24-7-11)17(22,23)16(20,21)14(29)27-10-12-4-2-6-25-8-12/h1-8H,9-10H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOGYQRCYBEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(C(C(C(=O)NCC2=CN=CC=C2)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)


![N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5138109.png)

![5-methoxy-4-(2-methylpyrazol-3-yl)-N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5138116.png)


![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)

